molecular formula C8H19ClN2 B3029004 (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride CAS No. 473918-41-1

(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride

Cat. No.: B3029004
CAS No.: 473918-41-1
M. Wt: 178.70
InChI Key: GXPODRSSEXQIOK-SCLLHFNJSA-N
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Description

(1R,2R)-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride is a chiral cyclohexane-derived diamine with two methyl substituents on the nitrogen atoms and a dihydrochloride salt form. Key properties include:

  • Molecular formula: C₈H₁₈N₂·2HCl (free base: C₈H₁₈N₂) .
  • Molecular weight: 142.25 g/mol (free base) .
  • Physical form: Crystalline powder with a melting point of 45°C .
  • Stereochemistry: The (1R,2R) configuration confers enantiomeric purity, critical for asymmetric catalysis and chiral ligand synthesis .
  • Applications: Primarily used as a precursor for transition metal catalysts (e.g., ruthenium and copper complexes) in enantioselective organic reactions .

Properties

IUPAC Name

(1R,2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-9-7-5-3-4-6-8(7)10-2;;/h7-10H,3-6H2,1-2H3;2*1H/t7-,8-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYXZFBJGBDHHP-RHJRFJOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1NC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCC[C@H]1NC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963822
Record name N~1~,N~2~-Dimethylcyclohexane-1,2-diamine--hydrogen chloride (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473918-41-1, 70708-33-7
Record name N~1~,N~2~-Dimethylcyclohexane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-Methyl[2-(methylamino)cyclohexyl]amine Dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name trans-(1R,2R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine dihydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride typically involves the hydrogenation of o-phenylenediamine or 1,2-dinitrocyclohexane. The process includes several steps:

    Hydrogenation: o-phenylenediamine or 1,2-dinitrocyclohexane is hydrogenated in the presence of a suitable catalyst, such as palladium on carbon, to yield the corresponding diamine.

    Methylation: The diamine is then methylated using methyl iodide or dimethyl sulfate under basic conditions to introduce the N1 and N2 methyl groups.

    Salt Formation: The final step involves the formation of the dihydrochloride salt by treating the methylated diamine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imines or nitriles.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where the methyl groups can be replaced by other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Imines, nitriles, and other oxidized derivatives.

    Reduction: Primary and secondary amines.

    Substitution: N-alkyl or N-aryl derivatives.

Scientific Research Applications

(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the formation of enantiomerically pure compounds.

    Biology: Employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and catalytic processes. This selective binding is crucial in asymmetric synthesis, where the compound acts as a chiral ligand, directing the formation of enantiomerically pure products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methylation and Substituent Variations

(1R,2R)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine
  • Formula : C₁₀H₂₂N₂ (free base) .
  • Key differences : Fully methylated nitrogen atoms (N,N,N',N'-tetramethyl), increasing steric bulk and lipophilicity.
  • Applications : Enhanced steric effects make it suitable for stabilizing metal centers in catalysts .
N1,N2-Dimethylcyclohexane-1,2-diamine (non-chiral or racemic mixture)
  • CAS : 61798-24-1 .
  • Similarity score : 0.91 (vs. target compound) .
  • Key differences : Lack of defined stereochemistry reduces enantioselectivity in catalytic applications .

Ring Size Variations

(1R,2R)-N1,N1-Dimethylcyclopentane-1,2-diamine Dihydrochloride
  • Formula : C₇H₁₈Cl₂N₂ .
  • Key differences : Cyclopentane ring (5-membered) introduces higher ring strain and altered conformational flexibility.
  • Impact : Reduced stability in metal complexes compared to cyclohexane analogs .
rel-(1R,2R)-Cyclobutane-1,2-diamine Derivatives
  • Example : rac-(1R,2R)-N1,N1-Dimethylcyclobutane-1,2-diamine dihydrochloride .
  • Key differences : Smaller cyclobutane ring increases steric constraints, limiting utility in catalysis .

Stereochemical Variations

(1S,2S)-N1,N2-Dimethylcyclohexane-1,2-diamine Dihydrochloride
  • CAS : 894493-95-9 .
  • Similarity score : 1.00 (stereoisomer) .
  • Key differences : Enantiomeric (1S,2S) form exhibits opposite stereoselectivity in asymmetric reactions .
trans-N1,N1-Dimethylcyclohexane-1,2-diamine
  • CAS : 67198-21-4 .
  • Similarity score : 1.00 (geometric isomer) .
  • Key differences : Trans configuration alters spatial arrangement, affecting ligand-metal coordination .

Functionalized Derivatives

Benzyl-Substituted Analogs
  • Example : (1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine dihydrochloride (CAS 212611-88-6) .
  • Key differences : Bulky benzyl groups enhance π-π interactions in catalytic systems, improving selectivity .
Heteroaromatic Ligand Precursors
  • Example : (1R,2R)-N1,N2-Bis((6-methylpyridin-2-yl)methyl)cyclohexane-1,2-diamine .
  • Applications : Used in photoredox catalysis for challenging organic reductions .

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications References
(1R,2R)-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride C₈H₁₈N₂·2HCl 142.25 (free base) 45 Chiral ligand synthesis
(1R,2R)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine C₁₀H₂₂N₂ 170.30 N/A Sterically hindered catalysts
(1R,2R)-N1,N1-Dimethylcyclopentane-1,2-diamine dihydrochloride C₇H₁₈Cl₂N₂ 201.14 N/A Limited catalytic use
(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine dihydrochloride C₂₀H₂₈Cl₂N₂ 367.36 N/A Asymmetric catalysis

Table 2: Similarity Scores (CAS-Based Comparison)

Compound CAS Similarity Score Structural Features References
53152-69-5 1.00 N,N,N',N'-Tetramethyl, (1R,2R) configuration
67198-21-4 1.00 Trans-N1,N1-dimethyl
61798-24-1 0.91 Non-chiral dimethyl analog

Biological Activity

(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride is a chiral diamine compound with the molecular formula C8H20Cl2N2 and a molecular weight of 215.16 g/mol. This compound is notable for its two chiral centers located at the 1 and 2 positions of the cyclohexane ring, which imparts significant biological and chemical properties. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological applications.

Property Value
Molecular FormulaC8H20Cl2N2
Molecular Weight215.16 g/mol
Purity97%
CAS Number70708-33-7
Melting PointNot specified

The biological activity of this compound primarily arises from its ability to act as a chiral ligand in asymmetric synthesis and catalysis. Its structure allows for specific interactions with biological targets such as enzymes and receptors, influencing various biochemical pathways. This selectivity is crucial in drug development, particularly in creating compounds that can effectively target specific biological mechanisms.

Applications in Research and Industry

  • Asymmetric Synthesis : Utilized as a chiral ligand to facilitate the production of enantiomerically pure compounds.
  • Pharmaceutical Development : Serves as a building block for synthesizing biologically active molecules, including potential pharmaceuticals targeting specific receptors.
  • Catalysis : Employed in various catalytic processes due to its ability to stabilize metal complexes.

Case Study 1: Catalytic Activity

In a study examining the use of this compound in asymmetric catalysis, researchers demonstrated its effectiveness in promoting enantioselective reactions involving carbonyl compounds. The compound was shown to enhance the yield of desired products significantly compared to non-chiral counterparts.

Case Study 2: Drug Development

Another notable application involved the synthesis of a novel class of enzyme inhibitors using this compound as a precursor. The resulting compounds exhibited potent activity against target enzymes implicated in various diseases, showcasing the compound's utility in medicinal chemistry.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Compound Chirality Notable Uses
(1R,2R)-Cyclohexane-1,2-diamineChiralBasic building block in organic synthesis
(1S,2S)-N1,N2-Dimethylcyclohexane-1,2-diamineEnantiomerSimilar applications but differing biological activity
N,N'-Dimethyl-1,2-diaminoethaneAchiralUsed in simpler applications without chiral specificity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride
Reactant of Route 2
(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride

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